molecular formula C9H18ClN3O2 B8470882 TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL

TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL

Cat. No.: B8470882
M. Wt: 235.71 g/mol
InChI Key: XFPULIOSMSUOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL is a chemical compound with a unique structure that combines a cyclopropyl ring with carbamimidoyl and carbamic acid tert-butyl ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL typically involves multiple steps. One common method starts with the cyclopropylamine, which undergoes a reaction with cyanamide to form the carbamimidoyl intermediate. This intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the carbamimidoyl group, converting it to an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of cyclopropyl and carbamimidoyl groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl ring can introduce strain into the molecule, affecting its binding affinity and specificity. The carbamimidoyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl ring but lacks the carbamimidoyl and carbamic acid tert-butyl ester functionalities.

    tert-Butyl carbamate: Contains the tert-butyl ester group but lacks the cyclopropyl and carbamimidoyl functionalities.

    Cyanamide: Contains the carbamimidoyl group but lacks the cyclopropyl and tert-butyl ester functionalities.

Uniqueness: TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL is unique due to the combination of its functional groups. The presence of the cyclopropyl ring introduces strain and reactivity, while the carbamimidoyl and tert-butyl ester groups provide additional sites for chemical modification and interaction with biological targets. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H18ClN3O2

Molecular Weight

235.71 g/mol

IUPAC Name

tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate;hydrochloride

InChI

InChI=1S/C9H17N3O2.ClH/c1-8(2,3)14-7(13)12-9(4-5-9)6(10)11;/h4-5H2,1-3H3,(H3,10,11)(H,12,13);1H

InChI Key

XFPULIOSMSUOQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=N)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester (2.12 g, 11.6 mmol) was dissolved in anhydrous EtOH (29 mL) and NaOEt (21 wt % in EtOH, 6.5 mL, 17.5 mmol) was added via syringe in one portion. The yellow solution was stirred at room temperature for 1 h. An additional amount of NaOEt (21 wt % in EtOH, 2.2 mL, 2.9 mmol) was added and stirring was continued for 2 h. To the reaction was added solid NH4Cl (2.5 g, 47 mmol) followed by NH3 (7N in MeOH, 1.7 mL, 12 mmol). The flask was sealed and the suspension was allowed to stir for 88 h. The solids were filtered off, using anhydrous EtOH to rinse. The filtrate was concentrated and re-suspended in EtOAc (10 mL). This mixture was heated to reflux for 30 min then allowed to cool to room temperature. The solids were collected by filtration to give 2.22 g of the title compound as a white powder, m/z 200.44 [M+1]+.
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 g
Type
reactant
Reaction Step Four
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Five

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